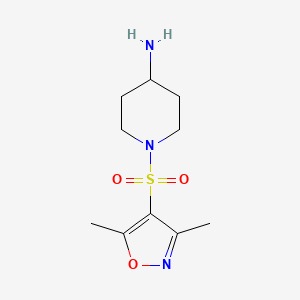

1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-amine

Description

Properties

Molecular Formula |

C10H17N3O3S |

|---|---|

Molecular Weight |

259.33 g/mol |

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine |

InChI |

InChI=1S/C10H17N3O3S/c1-7-10(8(2)16-12-7)17(14,15)13-5-3-9(11)4-6-13/h9H,3-6,11H2,1-2H3 |

InChI Key |

RZFDINULGDDBOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Reaction

The sulfonyl chloride intermediate reacts with piperidin-4-amine in a nucleophilic substitution to form the target sulfonamide. This step requires a base to neutralize HCl generated during the reaction, often triethylamine (Et<sub>3</sub>N) or pyridine.

General Procedure:

-

Reactants: 3,5-Dimethylisoxazole-4-sulfonyl chloride (1.0 equiv), piperidin-4-amine (1.1 equiv).

-

Base: Et<sub>3</sub>N (2.0 equiv) or aqueous NaOH.

-

Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Conditions: Stirring at 0°C to room temperature for 4–8 hours.

-

Workup: Extraction with DCM, drying over Na<sub>2</sub>SO<sub>4</sub>, and purification via silica gel chromatography (ethyl acetate/petroleum ether).

Optimization Insights:

One-Pot Synthesis Variations

Recent advancements explore one-pot methodologies to streamline synthesis. For example, in situ generation of the sulfonyl chloride avoids isolation steps, though this approach risks hydrolysis side reactions. A representative protocol involves:

-

Concurrent sulfochlorination of 3,5-dimethylisoxazole and immediate reaction with piperidin-4-amine.

-

Conditions: Chlorosulfonic acid (1.5 equiv), piperidin-4-amine (1.1 equiv), Et<sub>3</sub>N (3.0 equiv) in THF at 40°C for 6 hours.

This method achieves moderate yields (50–65%) due to competing hydrolysis but reduces processing time.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

Mechanistic Considerations

The reaction mechanism proceeds via a two-stage pathway:

-

Electrophilic Sulfonation: Chlorosulfonic acid reacts with 3,5-dimethylisoxazole to form a sulfonyl chloride intermediate, stabilized by resonance from the isoxazole’s oxygen and nitrogen atoms.

-

Nucleophilic Attack: Piperidin-4-amine’s primary amine group displaces the chloride ion, forming a sulfonamide bond. Et<sub>3</sub>N scavenges HCl, shifting the equilibrium toward product formation.

Side Reactions:

-

Hydrolysis: Sulfonyl chloride intermediates may hydrolyze to sulfonic acids in aqueous conditions, necessitating anhydrous environments.

-

Bis-Sulfonylation: Excess sulfonyl chloride can lead to disubstitution, though piperidin-4-amine’s single amine group mitigates this risk.

Scalability and Industrial Relevance

Gram-Scale Synthesis

A scaled-up procedure (10 mmol scale) demonstrates practical viability:

Chemical Reactions Analysis

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Sulfonyl vs. Methyl Linkage :

- The sulfonyl group in the target compound and its carboxylic acid analogue () introduces polarity and hydrogen-bonding capacity, enhancing interactions with biological targets compared to the methyl-linked analogue (). This difference may influence solubility, with sulfonyl derivatives likely more water-soluble.

Amine vs. Carboxylic Acid Functional Groups :

- The primary amine in the target compound (pKa ~10–11) confers basicity, favoring protonation under physiological conditions, whereas the carboxylic acid (pKa ~4–5) in the piperidine-4-carboxylic acid derivative () is deprotonated at neutral pH. This alters membrane permeability and binding to charged targets.

Core Ring Modifications :

- Replacement of piperidine with proline () introduces a five-membered ring with a secondary amine and carboxylic acid, restricting conformational flexibility. This could affect target selectivity in enzyme inhibition or receptor modulation.

Complexity and Molecular Weight :

- The trifluoromethylphenyl-imidazole-pyrimidine derivative () exemplifies increased molecular complexity and weight (>500 g/mol), which may reduce oral bioavailability but enhance specificity for hydrophobic binding pockets.

Biological Activity

1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-amine, also known by its CAS number 697258-72-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C11H16N2O5S

- Molecular Weight : 288.32 g/mol

- CAS Number : 697258-72-3

This compound primarily acts as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the synthesis of prostaglandin E2 (PGE2), a mediator involved in inflammatory responses. Inhibition of mPGES-1 can lead to reduced levels of PGE2, which is beneficial in conditions characterized by excessive inflammation .

Antiinflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related piperidine derivative demonstrated an IC50 value of 7 nM in inhibiting PGE2 synthesis in human whole blood assays without affecting COX enzymes at higher concentrations .

Anticonvulsant Properties

In studies evaluating anticonvulsant activity, derivatives of piperidine have shown promising results. For example, certain piperidine compounds were reported to have anticonvulsant effects comparable to established treatments like valproic acid . This suggests that this compound may also possess similar properties.

Study on mPGES-1 Inhibition

A study focused on the inhibition of mPGES-1 demonstrated that this compound effectively reduced PGE2 levels in vitro. The compound's selectivity for mPGES-1 over COX enzymes was highlighted as a significant advantage for reducing potential side effects associated with non-selective NSAIDs .

Pharmacokinetics

Preliminary pharmacokinetic data suggest favorable absorption and distribution characteristics for related compounds. For instance, oral bioavailability was observed to be around 74% in canine models, indicating potential for effective systemic delivery .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2O5S |

| Molecular Weight | 288.32 g/mol |

| CAS Number | 697258-72-3 |

| IC50 (mPGES-1 inhibition) | 7 nM |

| Oral Bioavailability (Dog) | 74% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.